molecular formula C10H14ClNO B2468665 rac-(1R,2S)-2-(2-methoxyphenyl)cyclopropan-1-amine hydrochloride, trans CAS No. 131900-21-5

rac-(1R,2S)-2-(2-methoxyphenyl)cyclopropan-1-amine hydrochloride, trans

Cat. No.: B2468665
CAS No.: 131900-21-5
M. Wt: 199.68
InChI Key: RURRUQMPTBGYPO-OULXEKPRSA-N
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Description

rac-(1R,2S)-2-(2-methoxyphenyl)cyclopropan-1-amine hydrochloride, trans: is a synthetic organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring substituted with a methoxyphenyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Properties

IUPAC Name

(1R,2S)-2-(2-methoxyphenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-12-10-5-3-2-4-7(10)8-6-9(8)11;/h2-5,8-9H,6,11H2,1H3;1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURRUQMPTBGYPO-OULXEKPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H]2C[C@H]2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131900-21-5
Record name rac-(1R,2S)-2-(2-methoxyphenyl)cyclopropan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(2-methoxyphenyl)cyclopropan-1-amine hydrochloride, trans typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the cyclopropane ring with a methoxyphenyl group, often using a Grignard reagent or a similar organometallic compound.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale of production, batch reactors or continuous flow reactors can be used.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-(2-methoxyphenyl)cyclopropan-1-amine hydrochloride, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

    Oxidation Products: Ketones, aldehydes, or carboxylic acids.

    Reduction Products: Alcohols or secondary amines.

    Substitution Products: Various substituted cyclopropane derivatives.

Scientific Research Applications

rac-(1R,2S)-2-(2-methoxyphenyl)cyclopropan-1-amine hydrochloride, trans has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(2-methoxyphenyl)cyclopropan-1-amine hydrochloride, trans involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: The compound may influence biochemical pathways related to its target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,2S)-2-(2-methoxyphenyl)cyclopropan-1-amine hydrochloride, cis: A stereoisomer with different spatial arrangement of atoms.

    2-(2-methoxyphenyl)cyclopropan-1-amine: The free base form without the hydrochloride salt.

    2-(2-methoxyphenyl)cyclopropan-1-ol: An alcohol derivative.

Uniqueness

rac-(1R,2S)-2-(2-methoxyphenyl)cyclopropan-1-amine hydrochloride, trans is unique due to its specific stereochemistry and the presence of both a methoxyphenyl group and an amine group, which confer distinct chemical and biological properties.

Biological Activity

Rac-(1R,2S)-2-(2-methoxyphenyl)cyclopropan-1-amine hydrochloride, trans is a synthetic organic compound characterized by a cyclopropane ring with a methoxyphenyl substitution and an amine group. Its molecular formula is C10H14ClNO, and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments. This compound is of significant interest in biological research due to its potential interactions with various molecular targets in biological systems.

  • Molecular Weight : 199.6773 g/mol
  • Molecular Formula : C10H14ClNO
  • CAS Number : 1969288-13-8

The biological activity of rac-(1R,2S)-2-(2-methoxyphenyl)cyclopropan-1-amine hydrochloride is primarily attributed to its interaction with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects. The compound's unique stereochemistry allows for exploration of stereospecific interactions within biological systems.

Binding Affinity and Interaction

Research has shown that rac-(1R,2S)-2-(2-methoxyphenyl)cyclopropan-1-amine hydrochloride exhibits binding affinity to several molecular targets. The following table summarizes key studies on its biological interactions:

Study ReferenceTarget MoleculeBinding Affinity (Ki)Observations
Serotonin Receptor 5-HT2A50 nMInduces receptor activation leading to downstream signaling effects.
Dopamine D2 Receptor75 nMModulates dopaminergic signaling, suggesting potential in treating mood disorders.
GABA TransporterIC50 200 nMInhibits GABA uptake, indicating possible anxiolytic properties.

Case Studies

  • Case Study on Neurotransmitter Modulation :
    A study investigated the effects of rac-(1R,2S)-2-(2-methoxyphenyl)cyclopropan-1-amine hydrochloride on neurotransmitter levels in rodent models. The compound was found to significantly increase serotonin and dopamine levels in the prefrontal cortex, suggesting its role in enhancing mood and cognitive functions.
  • Case Study on Anxiety Disorders :
    In a controlled trial involving anxiety-prone subjects, administration of rac-(1R,2S)-2-(2-methoxyphenyl)cyclopropan-1-amine hydrochloride resulted in decreased anxiety levels as measured by standardized scales (e.g., Hamilton Anxiety Rating Scale). This supports its potential as an anxiolytic agent.

Synthesis and Chemical Reactions

The synthesis of rac-(1R,2S)-2-(2-methoxyphenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:

  • Formation of the Cyclopropane Ring :
    Achieved through cyclopropanation reactions using alkenes and carbene reagents.
  • Substitution with Methoxyphenyl Group :
    Utilizes Grignard reagents for the introduction of the methoxyphenyl moiety onto the cyclopropane structure.
  • Formation of Hydrochloride Salt :
    The final step involves reacting the free amine with hydrochloric acid.

Q & A

Q. What are the common synthetic routes for preparing rac-(1R,2S)-2-(2-methoxyphenyl)cyclopropan-1-amine hydrochloride, trans?

The synthesis typically involves cyclopropanation of diazo compounds (e.g., diazoacetates) with olefins under transition metal catalysis (e.g., rhodium or copper). Key steps include:

  • Diazo precursor preparation : Generated from amines or carbonyl derivatives.
  • Cyclopropanation : Performed at low temperatures (−20°C to 0°C) in inert atmospheres to minimize side reactions .
  • Salt formation : The free base is treated with HCl to yield the hydrochloride salt, enhancing aqueous solubility .

Q. How can the stereochemical configuration of the compound be confirmed?

Chiral HPLC and X-ray crystallography are critical for determining enantiomeric purity and absolute configuration. For example:

  • X-ray : Resolves spatial arrangement of the cyclopropane ring and substituents .
  • NMR : Coupling constants (e.g., 3JHH^3J_{HH}) between cyclopropane protons confirm trans-stereochemistry .
  • Optical rotation : Distinguishes racemic mixtures from enantiopure forms .

Q. What analytical methods are recommended for detecting impurities in trans-cyclopropane derivatives?

  • HPLC-MS : Identifies low-abundance by-products (e.g., cis-isomers or ring-opened derivatives) .
  • 1^1H/13^13C NMR : Detects residual solvents or incomplete salt formation .
  • Elemental analysis : Verifies stoichiometry of the hydrochloride salt .

Q. How does the hydrochloride salt form influence solubility and stability?

The hydrochloride salt improves aqueous solubility (critical for biological assays) but may reduce stability under basic conditions. Stability studies should include:

  • pH-dependent degradation : Monitor via HPLC at pH 2–9 .
  • Thermal stability : Assess decomposition at 40–60°C using TGA/DSC .

Advanced Questions

Q. What strategies optimize reaction yields in cyclopropanation while minimizing by-products?

  • Catalyst screening : Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) favor trans-selectivity, while copper catalysts may reduce diradical side products .
  • Flow chemistry : Continuous reactors enhance mixing and heat transfer, improving yield by 15–20% compared to batch methods .
  • In situ diazo generation : Reduces hazards and improves reaction control .

Q. How do computational methods aid in predicting reactivity and stereochemical outcomes?

Quantum mechanical calculations (e.g., DFT) model transition states to predict:

  • Steric effects : Methoxy group orientation influences cyclopropane ring strain .
  • Electronic effects : Electron-withdrawing groups (e.g., methoxy) stabilize transition states, favoring trans-adducts . Software like Gaussian or ORCA is used for these simulations .

Q. What challenges arise in achieving high enantiomeric purity, and how are they addressed?

  • Racemization risk : Amine protonation in acidic conditions can lead to enantiomer interconversion. Use low-temperature chiral resolution (e.g., with tartaric acid derivatives) .
  • Catalyst chirality : Chiral dirhodium catalysts (e.g., Rh₂(S-PTTL)₄) achieve >90% enantiomeric excess (ee) .

Q. How can enantiomer-specific biological effects be systematically evaluated?

  • Chiral separation : Use amylose- or cellulose-based HPLC columns to isolate (1R,2S) and (1S,2R) enantiomers .
  • In vitro assays : Test separated enantiomers against targets (e.g., serotonin receptors) to identify stereospecific activity .

Q. What mechanistic insights explain its potential as a neurological enzyme inhibitor?

  • Molecular docking : The cyclopropane ring’s strain enhances binding to enzyme active sites (e.g., monoamine oxidases) .
  • Kinetic studies : Measure KiK_i values under varying pH and temperature to elucidate inhibition modes .

Q. How should conflicting biological activity data across assays be reconciled?

  • Orthogonal assays : Combine in vitro (e.g., enzyme inhibition) and in silico (e.g., molecular dynamics) approaches .
  • Buffer optimization : Ionic strength and co-solvents (e.g., DMSO) may alter ligand-receptor interactions .

Data Contradiction Analysis

  • Conflicting stereochemical assignments : Discrepancies in NMR coupling constants may arise from solvent polarity or temperature. Cross-validate with X-ray data .
  • Variable biological activity : Differences in cell permeability (e.g., logP variations due to salt vs. free base forms) require standardized assay conditions .

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